molecular formula C12H15NO4 B13405930 3-Formyl Tyrosol |A-Acetate

3-Formyl Tyrosol |A-Acetate

Cat. No.: B13405930
M. Wt: 237.25 g/mol
InChI Key: PIGFUAFOFXHNBH-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl Tyrosol α-Acetate can be synthesized through multiple routes. One common method involves the reaction of formaldehyde with 4-(2-acetoxy-ethyl)phenol in the presence of triethylamine and magnesium chloride at 80°C . This method yields the desired product with a 72% efficiency .

Industrial Production Methods

While specific industrial production methods for 3-Formyl Tyrosol α-Acetate are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of common reagents and controlled reaction conditions ensures the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl Tyrosol α-Acetate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters, depending on the substituent used.

Scientific Research Applications

3-Formyl Tyrosol α-Acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Formyl Tyrosol α-Acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can also participate in esterification reactions, modifying the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tyrosol: A phenolic compound with antioxidant properties.

    Hydroxytyrosol: Known for its potent antioxidant activity.

    4-Hydroxybenzaldehyde: Shares structural similarities but lacks the acetate group.

Uniqueness

3-Formyl Tyrosol α-Acetate is unique due to the presence of both the formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in research and industry.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate

InChI

InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1

InChI Key

PIGFUAFOFXHNBH-NSHDSACASA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O

Origin of Product

United States

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